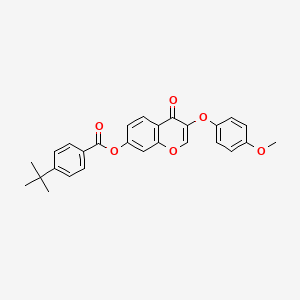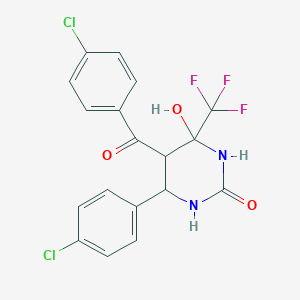![molecular formula C30H24N2O6S B11632354 ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632354.png)
ethyl 2-[3-benzoyl-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-苯甲酰基-4-羟基-5-氧代-2-(3-苯氧基苯基)-2,5-二氢-1H-吡咯-1-基)-4-甲基-1,3-噻唑-5-羧酸乙酯是一种复杂的杂环类有机化合物。它以一个吡咯环与一个噻唑环融合为特征,并包含多个官能团,包括苯甲酰基、羟基、氧代和苯氧基。
准备方法
合成路线和反应条件
2-(3-苯甲酰基-4-羟基-5-氧代-2-(3-苯氧基苯基)-2,5-二氢-1H-吡咯-1-基)-4-甲基-1,3-噻唑-5-羧酸乙酯的合成通常涉及从容易获得的前体开始的多步反应。 一种常见的合成路线涉及3-芳酰基-1H-吡咯并[2,1-c][1,4]苯并噁嗪-1,2,4-三酮与无环β-烯胺酯的反应 。反应条件通常包括使用乙醇或四氢呋喃等有机溶剂,反应通常在回流条件下进行,以确保反应物完全转化为所需产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及使用大型反应器和连续流动工艺来优化产率和效率。反应条件受到严格控制,以保持所需的温度、压力和pH值。最终产物的纯化是通过结晶、蒸馏和色谱等技术实现的。
化学反应分析
反应类型
2-(3-苯甲酰基-4-羟基-5-氧代-2-(3-苯氧基苯基)-2,5-二氢-1H-吡咯-1-基)-4-甲基-1,3-噻唑-5-羧酸乙酯可以发生各种化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 氧代可以被还原形成羟基。
取代: 苯氧基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾或三氧化铬等氧化剂,硼氢化钠或氢化铝锂等还原剂,以及胺或硫醇等亲核试剂。反应通常在受控条件下进行,以确保选择性和产率。
主要产物
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,羟基的氧化可以生成酮,而氧代的还原可以生成羟基。
科学研究应用
2-(3-苯甲酰基-4-羟基-5-氧代-2-(3-苯氧基苯基)-2,5-二氢-1H-吡咯-1-基)-4-甲基-1,3-噻唑-5-羧酸乙酯在科学研究中具有多种应用:
化学: 它被用作合成更复杂的有机分子的结构单元,以及各种有机反应中的试剂。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌、抗病毒和抗癌特性。
医药: 它因其在药物开发中的潜在用途而被研究,特别是在针对特定生物通路设计新型治疗剂方面。
工业: 该化合物用于开发具有独特性能的新材料,如聚合物和涂料。
作用机制
2-(3-苯甲酰基-4-羟基-5-氧代-2-(3-苯氧基苯基)-2,5-二氢-1H-吡咯-1-基)-4-甲基-1,3-噻唑-5-羧酸乙酯的作用机制涉及其与特定分子靶标和通路的相互作用。该化合物可以与酶或受体结合,调节它们的活性,并导致各种生物效应。 例如,它可能会抑制参与细胞增殖的某些酶的活性,从而产生抗癌作用 。
相似化合物的比较
2-(3-苯甲酰基-4-羟基-5-氧代-2-(3-苯氧基苯基)-2,5-二氢-1H-吡咯-1-基)-4-甲基-1,3-噻唑-5-羧酸乙酯可以与其他类似的化合物进行比较,例如:
- 3-苯甲酰基-4-羟基-1-邻羟基苯基-5-氧代-2,5-二氢-1H-吡咯-2-螺-3′-(5-甲基-2-氧代-2,3-二氢-1H-吡咯-4-羧酸乙酯)
- 4-羟基-2-氧代-1,2-二氢喹啉-3-羧酸乙酯
这些化合物具有相似的结构特征和官能团,但它们在特定的化学性质和生物活性方面可能有所不同。
属性
分子式 |
C30H24N2O6S |
|---|---|
分子量 |
540.6 g/mol |
IUPAC 名称 |
ethyl 2-[(4E)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-(3-phenoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H24N2O6S/c1-3-37-29(36)27-18(2)31-30(39-27)32-24(20-13-10-16-22(17-20)38-21-14-8-5-9-15-21)23(26(34)28(32)35)25(33)19-11-6-4-7-12-19/h4-17,24,33H,3H2,1-2H3/b25-23+ |
InChI 键 |
CJVFMMABZHQILG-WJTDDFOZSA-N |
手性 SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C |
规范 SMILES |
CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=CC=C4)OC5=CC=CC=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632275.png)
![N'-{[(4-methoxyphenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11632278.png)

![6-[(5Z)-5-{[2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632299.png)
![(5Z)-3-[(4-chlorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B11632310.png)
![2-[(3-methoxypropyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632317.png)
![1-[2-(diethylamino)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632323.png)

![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632340.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methoxybenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11632344.png)

![(7Z)-3-(1,3-benzodioxol-5-yl)-7-(4-ethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11632360.png)
![4-fluoro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11632362.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11632379.png)
